Direct Blue 53

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

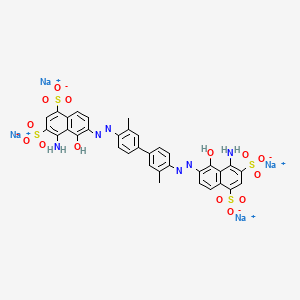

Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is often utilized as a dye due to its strong chromophoric properties, making it valuable in both industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Direct Blue 53 typically involves a multi-step process. The initial step often includes the diazotization of 8-amino-1-hydroxy-5,7-disulfonatonaphthalene-2-yl, followed by coupling with 3-methylphenyl and 2-methylphenyl intermediates. The final product is then treated with sodium salts to achieve the tetrasodium form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically target the azo groups, resulting in the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products

Applications De Recherche Scientifique

Textile Industry

Direct Blue 53 is widely utilized in the textile industry for dyeing cotton and other fabrics. Its vibrant blue color makes it a popular choice for producing high-quality textiles. The dye's stability and affinity for cellulose fibers contribute to its effectiveness in this sector.

Photocatalytic Degradation

Recent studies have highlighted the photocatalytic degradation of this compound using various catalysts. The degradation process is often described by pseudo-first-order kinetics. Key findings include:

-

Catalyst Efficiency :

- Gadolinium-doped titanium dioxide (Gd-TiO2) exhibited high effectiveness in degrading this compound due to its superior surface properties .

- Silver-doped titanium dioxide (Ag-TiO2) demonstrated enhanced degradation rates under UV and solar light, with optimal performance observed at specific dopant concentrations .

- Mechanisms : The photocatalytic activity is influenced by factors such as catalyst morphology, dopant concentration, and pH levels. For example, alkaline conditions were found to favor the degradation process .

Adsorption Studies

The adsorption of this compound from aqueous solutions has been extensively researched using various adsorbents, including multi-walled carbon nanotubes (MWCNT) and activated carbon (PAC). Key insights include:

- Adsorption Capacity :

- Kinetic Models : The adsorption process was best described by the Sips isotherm model, indicating strong interactions between the dye and the adsorbents .

- Regeneration : MWCNTs could be regenerated effectively using a mixture of acetone and sodium hydroxide, achieving a regeneration rate of 97.85% .

Water Purification

This compound has also been studied for its removal from wastewater through various treatment methods:

- Adsorption Techniques : The use of MWCNT and PAC has shown promising results in treating simulated dye house effluents, achieving removal efficiencies of 99.87% and 97.00%, respectively .

- Photocatalytic Processes : The integration of photocatalysts in water treatment systems has been explored, demonstrating that solar irradiation can significantly enhance the degradation of this compound in contaminated water .

Case Study 1: Photocatalytic Degradation Using TiO2

A study investigated the photocatalytic degradation of this compound using titanium dioxide under UV light. The results indicated that the reaction rate increased with higher catalyst concentrations until an optimal point was reached, after which no significant improvements were observed.

Case Study 2: Adsorption with Multi-Walled Carbon Nanotubes

Research focused on the adsorption characteristics of this compound on MWCNTs revealed that optimum adsorption occurred at a pH of 2.0, with equilibrium contact times of approximately three hours needed to achieve maximum dye removal efficiency.

Summary Table of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Textile Industry | Dyeing processes | Effective for cotton and other fabrics |

| Photocatalytic Degradation | Gd-TiO2, Ag-TiO2 | High degradation rates under UV/solar light |

| Adsorption | MWCNT, PAC | Maximum capacities: MWCNT (409.4 mg/g), PAC (135.2 mg/g) |

| Water Purification | Adsorption & photocatalysis | Removal efficiencies up to 99% |

Mécanisme D'action

The mechanism of action of Direct Blue 53 involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to proteins and nucleic acids also underlies its applications in biological staining and diagnostic assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate

- Dicopper,tetrasodium,4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate

Uniqueness

Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate is unique due to its specific combination of azo and sulfonate groups, which confer distinct optical and binding properties. This makes it particularly effective as a dye and staining agent compared to other similar compounds .

Propriétés

Formule moléculaire |

C34H24N6Na4O14S4 |

|---|---|

Poids moléculaire |

960.8 g/mol |

Nom IUPAC |

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

Clé InChI |

ATNOAWAQFYGAOY-UHFFFAOYSA-J |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Synonymes |

Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.